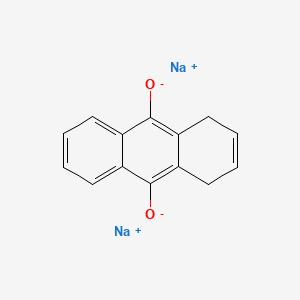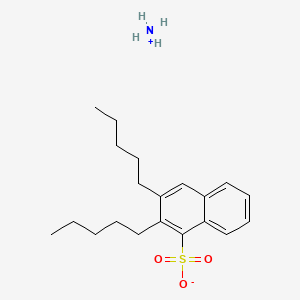
Ammonium dipentylnaphthalenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium dipentylnaphthalenesulphonate is an ionic surfactant known for its water solubility and is primarily used as an emulsifier and solubilizer. This compound finds extensive applications in various industrial sectors, including paints, pigments, and inks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of ammonium dipentylnaphthalenesulphonate involves large-scale sulfonation processes, where naphthalene is treated with sulfuric acid or oleum. The resulting sulfonic acid is then reacted with pentyl alcohols and neutralized with ammonium hydroxide to produce the final compound .
Chemical Reactions Analysis
Types of Reactions
Ammonium dipentylnaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonates to thiols or sulfides.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted naphthalenes, depending on the specific reaction and conditions employed .
Scientific Research Applications
Ammonium dipentylnaphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biochemical assays and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Widely used in the formulation of paints, inks, and pigments to improve dispersion and stability
Mechanism of Action
The mechanism of action of ammonium dipentylnaphthalenesulphonate primarily involves its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. This is achieved through the formation of micelles, where the hydrophobic tails of the compound interact with non-polar substances, while the hydrophilic heads interact with water, thereby solubilizing the compound .
Comparison with Similar Compounds
Similar Compounds
Ammonium bituminosulfonate: Used in dermatology for treating skin conditions.
Quaternary ammonium compounds: Known for their antimicrobial properties and used in disinfectants and antiseptics
Uniqueness
Ammonium dipentylnaphthalenesulphonate stands out due to its specific application as an emulsifier and solubilizer in industrial processes. Its unique structure allows it to effectively reduce surface tension and enhance the solubility of hydrophobic compounds, making it invaluable in various industrial applications .
Properties
CAS No. |
61702-92-9 |
|---|---|
Molecular Formula |
C20H31NO3S |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
azanium;2,3-dipentylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C20H28O3S.H3N/c1-3-5-7-11-16-15-17-12-9-10-14-19(17)20(24(21,22)23)18(16)13-8-6-4-2;/h9-10,12,14-15H,3-8,11,13H2,1-2H3,(H,21,22,23);1H3 |
InChI Key |
ZTRXAIIXCCGSMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=CC=CC=C2C(=C1CCCCC)S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


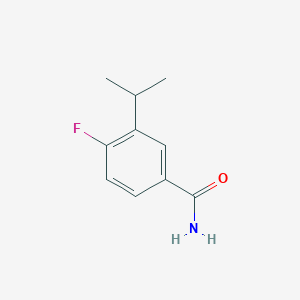
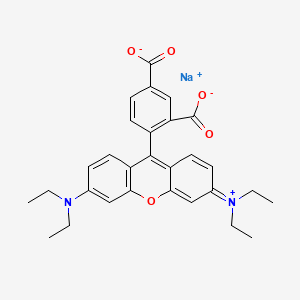
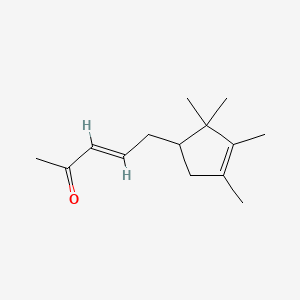
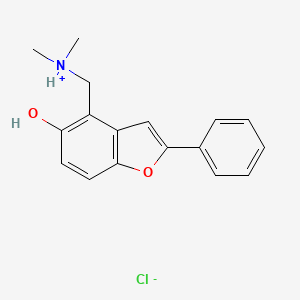
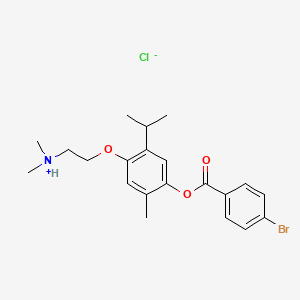
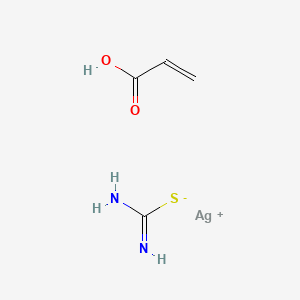
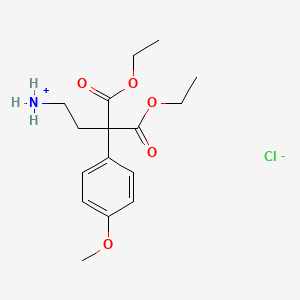
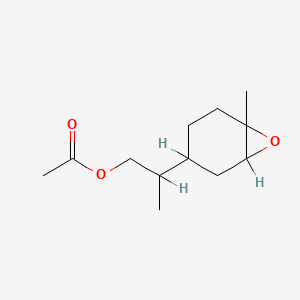
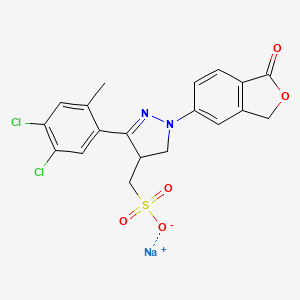
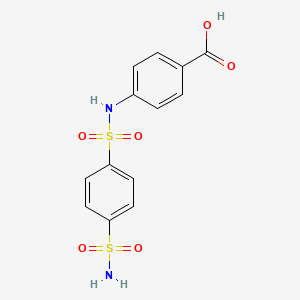
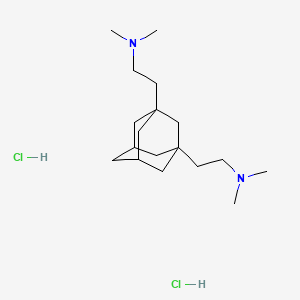
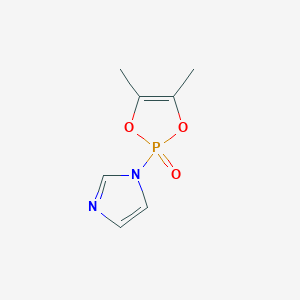
![(1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13762515.png)
